molecular formula C8H14N4O B1298699 3-tert-butyl-1H-pyrazole-5-carbohydrazide CAS No. 262292-02-4

3-tert-butyl-1H-pyrazole-5-carbohydrazide

Cat. No. B1298699
CAS RN: 262292-02-4
M. Wt: 182.22 g/mol
InChI Key: ZJFRMJHBYDBUGG-UHFFFAOYSA-N
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Description

“3-tert-butyl-1H-pyrazole-5-carbohydrazide” is a chemical compound with the CAS Number: 262292-02-4 . It has a molecular weight of 182.23 and its IUPAC name is 3-tert-butyl-1H-pyrazole-5-carbohydrazide . The compound is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for “3-tert-butyl-1H-pyrazole-5-carbohydrazide” is 1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“3-tert-butyl-1H-pyrazole-5-carbohydrazide” is a solid powder . It has a predicted density of 1.174±0.06 g/cm3 and a melting point of 177 °C . Its pKa value is predicted to be 11.94±0.10 .

Scientific Research Applications

Core Element in Various Sectors of the Chemical Industry

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Biological Activities

Pyrazoles have been extensively highlighted for their diverse biological activities. They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “3-tert-butyl-1H-pyrazole-5-carbohydrazide” could potentially be used in these areas.

Synthesis of Pyrazole Derivatives

The compound could be used in the synthesis of pyrazole derivatives. These derivatives span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Eco-friendly Synthesis

The compound could be used in eco-friendly synthesis protocols. For instance, the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst has been reported .

Antibacterial Properties

Pyrazole derivatives have been noted for their antibacterial properties . Therefore, “3-tert-butyl-1H-pyrazole-5-carbohydrazide” could potentially be used in the development of new antibacterial agents.

Anti-inflammatory Properties

Pyrazole derivatives have also been noted for their anti-inflammatory properties . This suggests that “3-tert-butyl-1H-pyrazole-5-carbohydrazide” could potentially be used in the development of new anti-inflammatory drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

5-tert-butyl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFRMJHBYDBUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352101
Record name 3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1H-pyrazole-5-carbohydrazide

CAS RN

262292-02-4
Record name 3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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